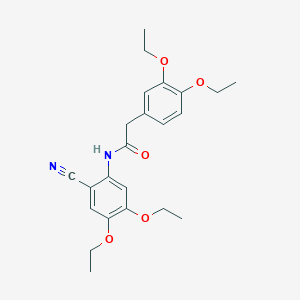
(6,7-Dichloro-5-hydroxy-1-benzofuran-3-yl)-(2,5-dimethoxyphenyl)methanone
Vue d'ensemble
Description
(6,7-Dichloro-5-hydroxy-1-benzofuran-3-yl)-(2,5-dimethoxyphenyl)methanone: is a complex organic compound that features a benzofuran core substituted with dichloro and hydroxy groups, and a methanone linkage to a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dichloro-5-hydroxy-1-benzofuran-3-yl)-(2,5-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by chlorination and hydroxylation to introduce the dichloro and hydroxy groups. The final step involves the formation of the methanone linkage with the dimethoxyphenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6,7-Dichloro-5-hydroxy-1-benzofuran-3-yl)-(2,5-dimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone linkage can be reduced to form an alcohol.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methanone linkage may produce an alcohol.
Applications De Recherche Scientifique
(6,7-Dichloro-5-hydroxy-1-benzofuran-3-yl)-(2,5-dimethoxyphenyl)methanone: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (6,7-Dichloro-5-hydroxy-1-benzofuran-3-yl)-(2,5-dimethoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6,7-Dichloro-5-hydroxy-1-benzofuran-3-yl)-(2,5-dimethoxyphenyl)methanone: can be compared with other benzofuran derivatives and methanone-linked compounds.
Bis(2-ethylhexyl) terephthalate: Another compound with a methanone linkage, used as a plasticizer.
Uniqueness
- The presence of both dichloro and hydroxy groups on the benzofuran core, along with the dimethoxyphenyl methanone linkage, gives this compound unique chemical and biological properties not found in similar compounds.
Propriétés
IUPAC Name |
(6,7-dichloro-5-hydroxy-1-benzofuran-3-yl)-(2,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O5/c1-22-8-3-4-13(23-2)10(5-8)16(21)11-7-24-17-9(11)6-12(20)14(18)15(17)19/h3-7,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJALQOWZASPGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=COC3=C(C(=C(C=C23)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-bromo-6,7-dimethyl-2-oxo-1,6-dihydro-2H-[1,3]oxazolo[4,5-e]indole-8-carboxylate](/img/structure/B3480089.png)


![1-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-3-(THIOPHENE-2-CARBONYL)UREA](/img/structure/B3480110.png)
![1-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-3-(THIOPHENE-2-CARBONYL)UREA](/img/structure/B3480116.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B3480123.png)

![1-(2-METHOXYPHENYL)-4-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERAZINE](/img/structure/B3480127.png)
![N-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3480128.png)
![3-benzoyl-2-(trifluoromethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B3480139.png)
![N-(3-pyridinylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B3480147.png)
![{4-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(2,5-dimethoxyphenyl)methanone](/img/structure/B3480162.png)
![ethyl 5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3480173.png)
![2-[[3-(3-Imidazol-1-ylpropyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B3480182.png)
